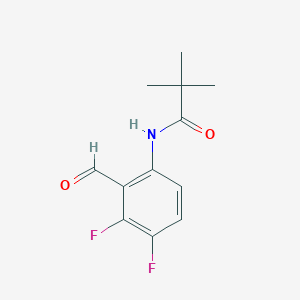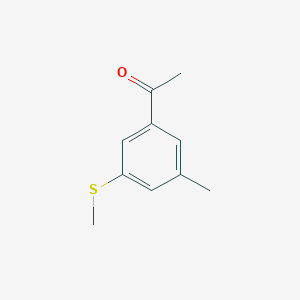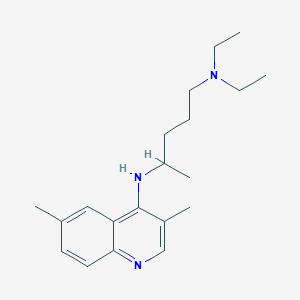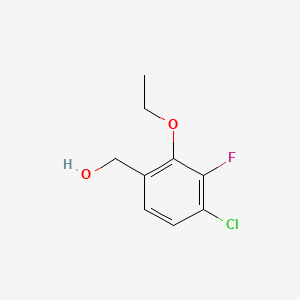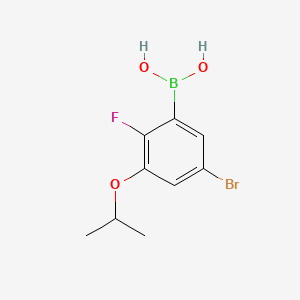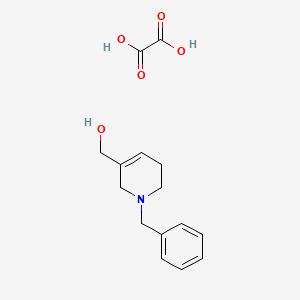![molecular formula C44H85N4O10P B14022125 [(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B14022125.png)
[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate is a complex organic compound that features multiple functional groups, including azido, ethoxycarbonylamino, hydroxyphosphoryl, and octadecanoyloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate involves multiple steps, each requiring specific reagents and conditions. A possible synthetic route could include:
Formation of the azidoethoxycarbonylamino group: This step involves the reaction of an ethoxycarbonylamino precursor with sodium azide (NaN₃) under mild conditions.
Attachment of the hydroxyphosphoryl group: This can be achieved by reacting the intermediate with a phosphorylating agent such as phosphorus oxychloride (POCl₃) in the presence of a base.
Esterification to form the octadecanoyloxy groups: This step involves the reaction of the intermediate with octadecanoic acid (stearic acid) in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other nitrogen-containing functional groups.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The ethoxycarbonylamino group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethoxycarbonylamino derivatives.
科学的研究の応用
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology
In biological research, the azido group can be used for bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems.
Medicine
Industry
The compound can be used in the production of specialty chemicals and advanced materials with unique properties.
作用機序
The mechanism by which [(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate exerts its effects depends on its specific application. For example, in drug delivery, the compound may interact with cellular membranes to facilitate the transport of therapeutic agents. The azido group can participate in click chemistry reactions, enabling the conjugation of the compound to various biomolecules.
類似化合物との比較
Similar Compounds
- [(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] palmitate
- [(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] myristate
Uniqueness
[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and applications in various fields.
特性
分子式 |
C44H85N4O10P |
|---|---|
分子量 |
861.1 g/mol |
IUPAC名 |
[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C44H85N4O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(49)55-39-41(40-57-59(52,53)56-38-35-46-44(51)54-37-36-47-48-45)58-43(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41H,3-40H2,1-2H3,(H,46,51)(H,52,53)/t41-/m1/s1 |
InChIキー |
XVZOPKPKNYXASJ-VQJSHJPSSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


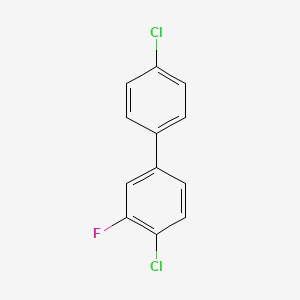
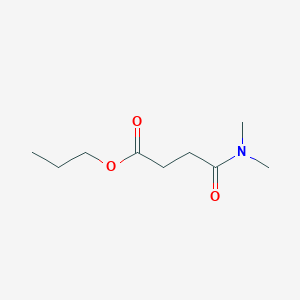
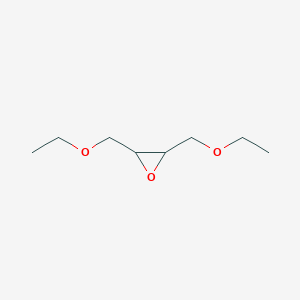
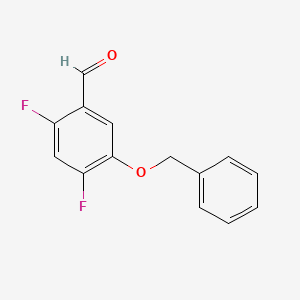

![(1R,2R,4R,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride](/img/structure/B14022065.png)

